molecular formula C20H23FN2O2 B4993115 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one

Cat. No.: B4993115
M. Wt: 342.4 g/mol
InChI Key: MCHSFIHLLXEIOH-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce the use of toxic reagents .

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), and bases such as potassium phosphate or cesium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as dopamine and serotonin receptors, which play a role in neurotransmission . The binding of this compound to these receptors can modulate their activity, leading to various physiological effects. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(24)7-4-16-25-19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSFIHLLXEIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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